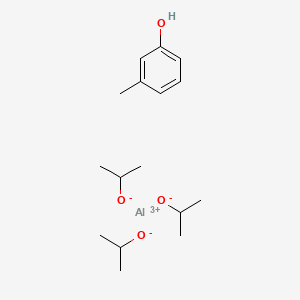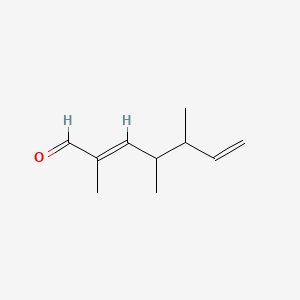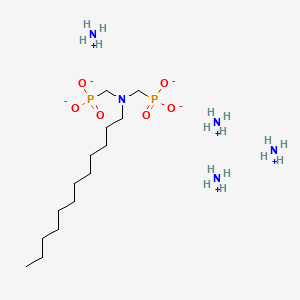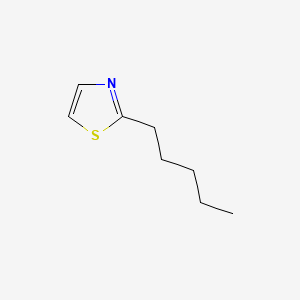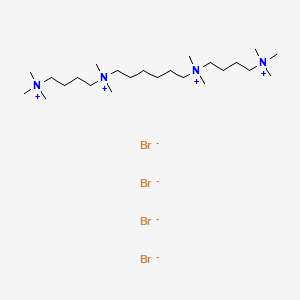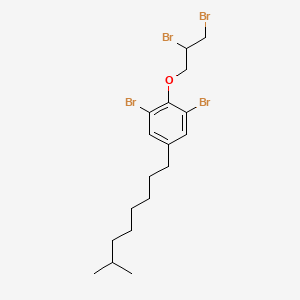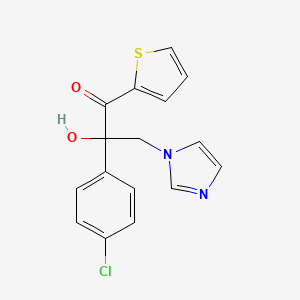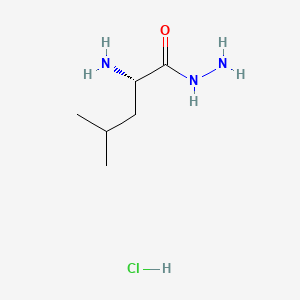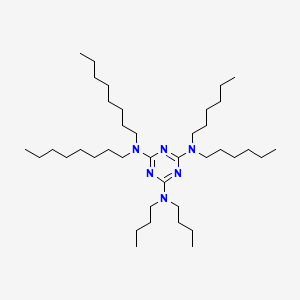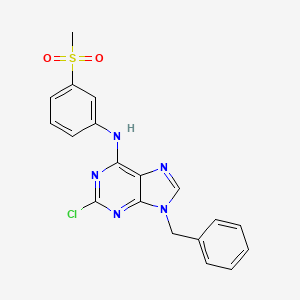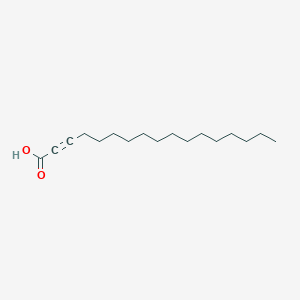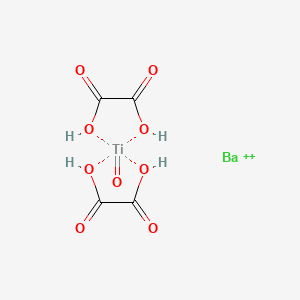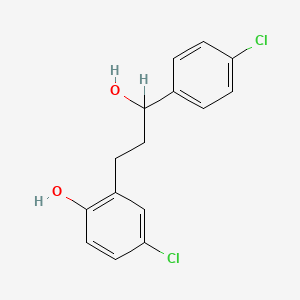
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol typically involves the reaction of p-chlorobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the final product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step on a large scale.
化学反应分析
Types of Reactions
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of p-chlorobenzophenone derivatives.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of various substituted phenylpropanoids.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its lipophilicity, facilitating membrane penetration. The compound may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.
相似化合物的比较
Similar Compounds
1-(p-Chlorophenyl)-2-(5-chloro-2-hydroxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(p-Chlorophenyl)-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a chlorine atom on the phenyl ring.
1-(p-Chlorophenyl)-3-(5-chloro-2-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is unique due to the presence of both chlorine and hydroxyl groups, which can impart distinct chemical and biological properties
属性
CAS 编号 |
93962-67-5 |
|---|---|
分子式 |
C15H14Cl2O2 |
分子量 |
297.2 g/mol |
IUPAC 名称 |
4-chloro-2-[3-(4-chlorophenyl)-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,14,18-19H,3,7H2 |
InChI 键 |
ZRSNFMIYYITIIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CCC2=C(C=CC(=C2)Cl)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


